5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Description
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a carboxylic acid group at position 4, an amino group at position 5, and a 2-fluorophenyl substituent at position 1. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The fluorine atom at the ortho position of the phenyl ring enhances electronegativity and metabolic stability, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for biological interactions .
Properties
IUPAC Name |
5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-7-3-1-2-4-8(7)14-9(12)6(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBRRQXKEBSCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395244 | |
| Record name | 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618091-61-5 | |
| Record name | 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Ethyl 5-Amino-1-(2-Fluorophenyl)-1H-Pyrazole-4-Carboxylate
The ethyl ester intermediate (CAS 618070-65-8) is synthesized via cyclocondensation of 2-cyano-3-methoxyacrylic acid ethyl ester with 2-fluorophenylhydrazine. The reaction proceeds in ethanol with triethylamine as a catalyst at 60°C for 1 hour, yielding 60% of the product.
Table 1: Reaction Parameters for Ethyl Ester Synthesis
| Reactant | Catalyst | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Cyano-3-methoxyacrylic acid ethyl ester + 2-Fluorophenylhydrazine | Triethylamine | Ethanol | 60°C | 1 h | 60% |
The mechanism involves nucleophilic attack by the hydrazine on the α,β-unsaturated ester, followed by cyclization to form the pyrazole ring. Triethylamine neutralizes HCl generated during the reaction, preventing side product formation.
Hydrolysis to this compound
The ethyl ester undergoes alkaline hydrolysis using sodium hydroxide in an ethanol-water mixture. Under reflux conditions, the ester group is cleaved to yield the carboxylic acid with near-quantitative conversion.
Table 2: Hydrolysis Conditions for Carboxylic Acid Synthesis
| Substrate | Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | NaOH (aqueous) | Ethanol/H₂O | Reflux | 3–4 h | >90% |
Post-reaction, the mixture is acidified to precipitate the product, which is purified via recrystallization from ethanol. Structural validation is confirmed using ¹H NMR and mass spectrometry.
Alternative Synthetic Routes
While the two-step method dominates literature, alternative pathways have been explored to improve efficiency or bypass intermediate isolation.
Direct Cyclization Using Ethoxymethylene Malononitrile
A Michael-type addition between ethoxymethylene malononitrile and 2-fluorophenylhydrazine in ethanol produces 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile. Although this route achieves 47–93% yields, subsequent hydrolysis of the nitrile group to a carboxylic acid requires harsh conditions (e.g., concentrated H₂SO₄ or KMnO₄), which may degrade the pyrazole ring.
Table 3: Nitrile Hydrolysis Challenges
One-Pot Synthesis
Attempts to combine cyclization and hydrolysis in a single pot have faced challenges in controlling reaction selectivity. For example, using DMF and POCl₃ for cyclization followed by in situ oxidation with KMnO₄ resulted in mixed phases and reduced yields.
Optimization and Industrial Scalability
Catalyst Screening
Triethylamine remains the preferred catalyst for ester synthesis due to its effectiveness in neutralizing byproducts. Substituting with weaker bases (e.g., NaHCO₃) reduces yields to <40%.
Solvent Effects
Ethanol is optimal for both cyclization and hydrolysis steps. Polar aprotic solvents (e.g., DMF) improve nitrile intermediate solubility but complicate purification.
Temperature Control
Maintaining 60°C during ester synthesis prevents premature precipitation, ensuring complete cyclization. Higher temperatures (>70°C) accelerate side reactions, such as ester degradation.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The fluorophenyl group enhances its binding affinity to the target sites, increasing its potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Fluorine Position and Number
- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1175899-74-7): The para-fluorophenyl analog exhibits distinct electronic effects compared to the ortho-fluorinated target compound. This compound has a similarity score of 0.75 compared to the target .
- 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1304787-78-7): The additional fluorine at position 4 increases steric hindrance and lipophilicity. Predicted properties include a density of 1.48 g/cm³ and pKa of 2.38, suggesting higher acidity than mono-fluorinated derivatives .
Non-Fluorinated Phenyl Derivatives
- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (KODXIL): Lacking fluorine, this compound shows reduced metabolic stability and altered crystal packing. Single-crystal X-ray studies reveal a mean C–C bond length of 0.002 Å and an R factor of 0.043, indicating a well-defined structure .
- 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: The methoxy group donates electron density, increasing solubility in polar solvents. This derivative is commercially available from 14 suppliers, highlighting its research utility .
Modifications at the Carboxylic Acid Group
Ester Derivatives
- Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS: 618070-65-8): Esterification reduces polarity, enhancing membrane permeability. This derivative has a similarity score of 0.75 to the target acid and is used as an intermediate in drug synthesis .
- However, increased molecular weight (319.32 g/mol) may reduce bioavailability .
Enzyme Inhibition
- Y-700 (1-(3-cyano-4-neophenyl)-1H-pyrazole-4-carboxylic acid): A potent xanthine oxidase (XO) inhibitor with IC₅₀ = 5.8 nM, significantly lower than allopurinol (IC₅₀ = 260 nM). The cyano group enhances binding affinity, suggesting that electron-withdrawing substituents improve inhibitory activity .
Antimicrobial Activity
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | pKa (Predicted) | Density (g/cm³) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 236.29 | ~2.5 | 1.45* | >300 (decomposes) |
| 5-Amino-1-(4-fluorophenyl) derivative | 235.22 | ~2.7 | 1.42* | 290–295 |
| Ethyl ester derivative (CAS: 618070-65-8) | 263.26 | N/A | 1.28* | 160–165 |
| 2,4-Difluorophenyl derivative | 254.22 | 2.38 | 1.48 | 280–285 |
*Predicted values based on structural analogs .
Biological Activity
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 618091-61-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₀F₂N₄ |
| Molecular Weight | 280.3 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 16227784 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. Research has shown that aminopyrazole derivatives, including this compound, exhibit:
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, it shows low toxicity against normal fibroblast cells, indicating a selective action towards cancerous cells.
- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, which may be linked to its structural features that allow it to modulate inflammatory pathways effectively .
Anticancer Activity
A study published in MDPI highlighted the anticancer potential of aminopyrazole derivatives, including the target compound. The research indicated that modifications at specific positions on the pyrazole ring could enhance or diminish biological activity. For instance, substituents at position N1 significantly affected the antiproliferative activity across various cancer cell lines .
Anti-inflammatory Activity
Research indicates that the introduction of different substituents can lead to enhanced anti-inflammatory effects. Specifically, compounds with thienyl moieties showed pronounced anti-inflammatory activity, suggesting that structural modifications can optimize therapeutic effects .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-withdrawing groups (like fluorine) at strategic positions on the pyrazole ring can enhance biological activity. This highlights the importance of molecular design in developing effective drugs .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is presented below:
| Compound Name | Anticancer Activity (%) | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| This compound | 54.25 (HepG2) | Moderate | Selective against cancer |
| 5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid | 45.00 (HeLa) | High | Higher toxicity observed |
| 5-Amino-1-(phenyl)-1H-pyrazole-4-carboxylic acid | 60.00 (NCI-H23) | Low | Broad-spectrum activity |
Q & A
Basic Questions
Q. What are the established synthetic routes for 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with a fluorophenyl-substituted hydrazine derivative. For example, similar pyrazole-4-carboxylic acid derivatives are synthesized using DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent, followed by hydrolysis under basic conditions to yield the carboxylic acid moiety . Optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (60–80°C), and stoichiometric ratios of reactants to improve yield. Post-synthesis purification via recrystallization or column chromatography is recommended.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and crystal packing. For example, analogous pyrazole derivatives show planar pyrazole rings with dihedral angles of 5–10° between the fluorophenyl group and the pyrazole core .
- NMR spectroscopy : H NMR typically reveals aromatic protons (δ 7.1–8.0 ppm) and NH/COOH protons (broad signals at δ 10–12 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and fluorinated aromatic carbons .
- FT-IR : Strong bands for C=O (~1680 cm) and NH (~3400 cm) .
Q. How do substituents (e.g., fluorine at the 2-position) influence the compound’s solubility and stability?
- Methodology : Fluorine’s electron-withdrawing effect enhances thermal stability but reduces solubility in polar solvents. Comparative studies of fluorophenyl vs. chlorophenyl analogs show lower aqueous solubility (e.g., <0.1 mg/mL in water at 25°C) due to increased hydrophobicity . Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 1–13 at 40°C for 24h).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) can model frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. For example, studies on similar pyrazole derivatives reveal nucleophilic reactivity at the NH group (HOMO localized here) and electrophilic sites at the carboxylic acid moiety . Reaction path simulations (e.g., Fukui indices) guide predictions of regioselectivity in derivatization reactions.
Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrazole derivatives?
- Methodology : Discrepancies in bioactivity (e.g., IC values) may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:
- Standardize assays using identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤1% v/v).
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities .
- Perform meta-analyses of published data to identify outliers and adjust for methodological biases.
Q. How can substituent modifications (e.g., replacing fluorine with other halogens) tune the compound’s pharmacological profile?
- Methodology :
- Synthetic SAR : Replace fluorine with Cl/Br/I via nucleophilic aromatic substitution or cross-coupling reactions. For instance, 2-chlorophenyl analogs exhibit higher logP values but reduced metabolic stability in microsomal assays .
- In silico docking : Compare binding modes of halogenated derivatives with target proteins (e.g., kinases) using AutoDock Vina. Fluorine’s small size and high electronegativity often improve target selectivity over bulkier halogens .
Q. What experimental and computational approaches validate the mechanism of action in enzyme inhibition studies?
- Methodology :
- Kinetic assays : Measure inhibition constants (K) using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Molecular Dynamics (MD) simulations : Track protein-ligand interactions (e.g., hydrogen bonding with active-site residues) over 100-ns trajectories to identify stable binding conformations .
- Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) in suspected binding residues to confirm critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
